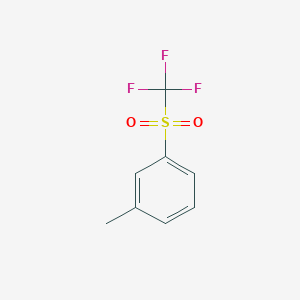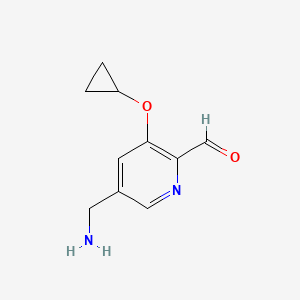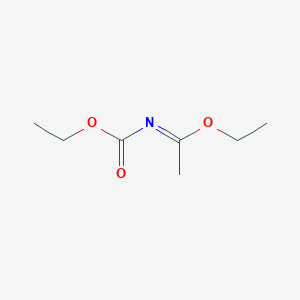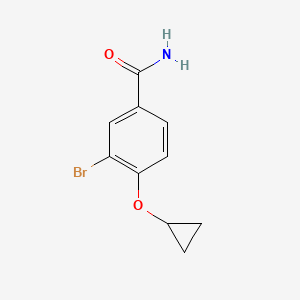
3-Bromo-4-cyclopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-cyclopropoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position and a cyclopropoxy group at the fourth position on the benzene ring, with an amide functional group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-cyclopropoxybenzamide typically involves the bromination of a precursor compound followed by the introduction of the cyclopropoxy group and the amide functional group. One common method involves the bromination of 4-cyclopropoxybenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromo-4-cyclopropoxybenzoic acid is then converted to the corresponding benzamide through an amidation reaction with ammonia or an amine under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-cyclopropoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 4-cyclopropoxybenzamide.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the amide group can yield corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution Reactions: 4-Cyclopropoxybenzamide.
Oxidation Reactions: Quinones or other oxidized derivatives.
Reduction Reactions: Corresponding amines.
Scientific Research Applications
Chemistry: 3-Bromo-4-cyclopropoxybenzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemical entities.
Biology: In biological research, this compound can be used as a probe to study the interactions of brominated benzamides with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features may contribute to the design of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Bromo-4-cyclopropoxybenzamide involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to specific biological effects. The amide functional group can also form hydrogen bonds with biological macromolecules, further influencing the compound’s activity .
Comparison with Similar Compounds
3-Bromo-4-methoxybenzamide: Similar structure with a methoxy group instead of a cyclopropoxy group.
3-Bromo-4-hydroxybenzamide: Similar structure with a hydroxy group instead of a cyclopropoxy group.
3-Bromo-4-ethoxybenzamide: Similar structure with an ethoxy group instead of a cyclopropoxy group.
Comparison: 3-Bromo-4-cyclopropoxybenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding interactions, and overall biological activity. The cyclopropoxy group may provide enhanced stability and specific interactions with target molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10BrNO2 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
3-bromo-4-cyclopropyloxybenzamide |
InChI |
InChI=1S/C10H10BrNO2/c11-8-5-6(10(12)13)1-4-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2,(H2,12,13) |
InChI Key |
QNAKZODOSNKEAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




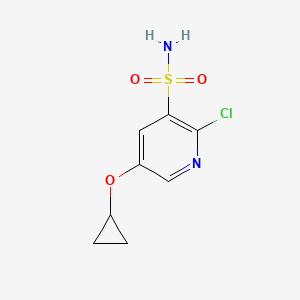


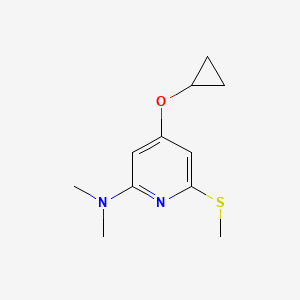
![ethyl 4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}benzoate](/img/structure/B14808423.png)

